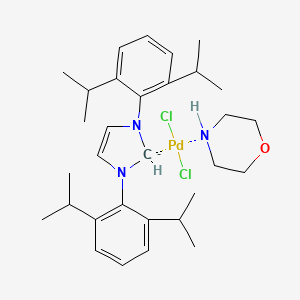
NHC-Pd(II)-Mp catalyst
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The N-heterocyclic carbene-palladium(II)-Mp catalyst is a type of organometallic compound that has gained significant attention in the field of catalysis. This compound is known for its stability, strong σ-donation, and tunable steric bulk, making it an effective catalyst in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .
準備方法
The synthesis of N-heterocyclic carbene-palladium(II)-Mp catalysts typically involves the reaction of benzimidazolium salts with palladium(II) chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like pyridine, resulting in the formation of the desired palladium(II) complex as a colored solid . Industrial production methods often involve similar synthetic routes but are optimized for larger scales, ensuring high yields and purity of the final product .
化学反応の分析
N-heterocyclic carbene-palladium(II)-Mp catalysts are primarily used in cross-coupling reactions, including the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions . These reactions typically involve the coupling of aryl halides with organoboron compounds, alkenes, or alkynes, respectively. Common reagents used in these reactions include aryl halides, organoboron compounds, and bases such as potassium carbonate or sodium hydroxide. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
N-heterocyclic carbene-palladium(II)-Mp catalysts have a wide range of applications in scientific research. In chemistry, they are used to facilitate various cross-coupling reactions, enabling the efficient synthesis of complex organic molecules . In biology and medicine, these catalysts have been explored for their potential in drug development and synthesis of biologically active compounds . Additionally, they are used in the industrial production of fine chemicals and materials, where their stability and reusability offer significant advantages .
作用機序
The mechanism of action of N-heterocyclic carbene-palladium(II)-Mp catalysts involves the formation of a palladium(II) intermediate species that facilitates the coupling of aryl halides with organoboron compounds . The N-heterocyclic carbene ligand stabilizes the palladium center, enhancing its catalytic activity and selectivity. The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium center, transmetalation with the organoboron compound, and reductive elimination to form the biaryl product .
類似化合物との比較
N-heterocyclic carbene-palladium(II)-Mp catalysts are often compared with other palladium-based catalysts, such as phosphine-palladium complexes and bis-N-heterocyclic carbene-palladium complexes . While phosphine-palladium complexes are effective catalysts, they are often air-sensitive and less stable compared to N-heterocyclic carbene-palladium(II)-Mp catalysts . Bis-N-heterocyclic carbene-palladium complexes, on the other hand, offer similar stability and catalytic activity but may require more complex synthetic routes . The unique combination of stability, strong σ-donation, and tunable steric bulk makes N-heterocyclic carbene-palladium(II)-Mp catalysts particularly attractive for a wide range of applications .
特性
分子式 |
C31H46Cl2N3OPd- |
|---|---|
分子量 |
654.0 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;morpholine |
InChI |
InChI=1S/C27H37N2.C4H9NO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-6-4-2-5-1;;;/h9-21H,1-8H3;5H,1-4H2;2*1H;/q-1;;;;+2/p-2 |
InChIキー |
YNUHRZCWROFIHP-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COCCN1.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


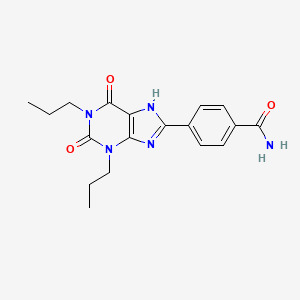
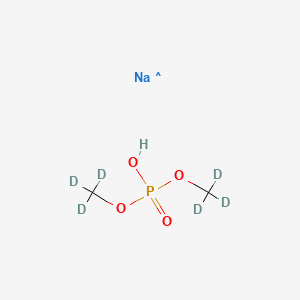
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)

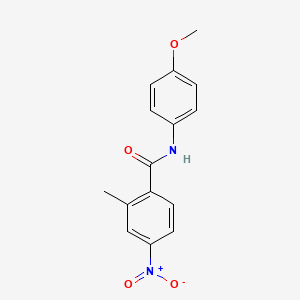
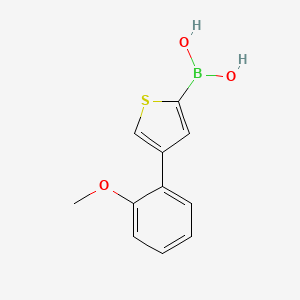
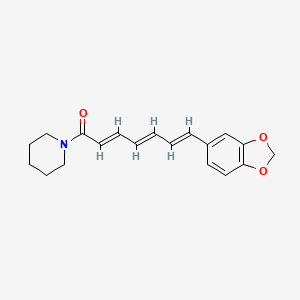
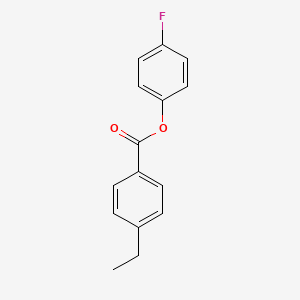
![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)

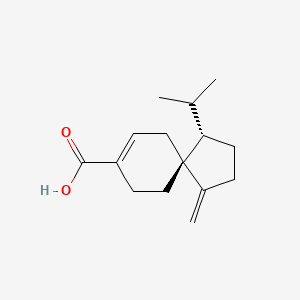
![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
